molecular formula C13H13F2N B8279321 1-[(2,4-Difluorophenyl)methyl]-2,5-dimethyl-1H-pyrrole

1-[(2,4-Difluorophenyl)methyl]-2,5-dimethyl-1H-pyrrole

Cat. No. B8279321
M. Wt: 221.25 g/mol
InChI Key: PNSQYNVFXRVIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-Difluorophenyl)methyl]-2,5-dimethyl-1H-pyrrole is a useful research compound. Its molecular formula is C13H13F2N and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,4-Difluorophenyl)methyl]-2,5-dimethyl-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,4-Difluorophenyl)methyl]-2,5-dimethyl-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H13F2N

Molecular Weight

221.25 g/mol

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-2,5-dimethylpyrrole

InChI

InChI=1S/C13H13F2N/c1-9-3-4-10(2)16(9)8-11-5-6-12(14)7-13(11)15/h3-7H,8H2,1-2H3

InChI Key

PNSQYNVFXRVIAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC2=C(C=C(C=C2)F)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

42.9 g (0.30 mol) of 2,4-difluorobenzylamine are dissolved in 300 ml of ethanol. 5 drops of concentrated hydrochloric acid (36%) are added to this solution. 36.0 g (0.315 mol) of acetonylacetone are then added dropwise, and the mixture is warmed to reflux. The reaction is complete (GC check) after refluxing for 4.5 hours at about 80° C. The brown solution is cooled to -30° C. and the crystals which have precipitated are filtered off and dried. 56.2 g (85% of theory) of white crystals which melt at 41°-42° C. are obtained.
Quantity
42.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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